molecular formula C8H8N2O3 B567431 2-Cyclopropyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid CAS No. 1219561-35-9

2-Cyclopropyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

Cat. No. B567431
M. Wt: 180.163
InChI Key: MXHHAGWGXAVVGK-UHFFFAOYSA-N
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Description

“2-Cyclopropyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid” is a chemical compound with the CAS Number: 1219561-35-9 . It has a molecular weight of 180.16 . The IUPAC name for this compound is 2-cyclopropyl-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid . The InChI code for this compound is 1S/C8H8N2O3/c11-7-5 (8 (12)13)3-9-6 (10-7)4-1-2-4/h3-4H,1-2H2, (H,12,13) (H,9,10,11) .


Molecular Structure Analysis

The molecular structure of “2-Cyclopropyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid” can be represented by the InChI code 1S/C8H8N2O3/c11-7-5 (8 (12)13)3-9-6 (10-7)4-1-2-4/h3-4H,1-2H2, (H,12,13) (H,9,10,11) .


Chemical Reactions Analysis

While specific chemical reactions involving “2-Cyclopropyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid” are not available, it’s worth noting that similar compounds have been synthesized and evaluated for their inhibitory potency against xanthine oxidase in vitro .


Physical And Chemical Properties Analysis

. It should be stored at room temperature .

Scientific Research Applications

Inhibition of Matrix Metalloproteinases (MMPs)

  • Scientific Field : Biochemistry
  • Application Summary : This compound has been used in the design and synthesis of a series of novel 6-oxo-1,6-dihydropyrimidine-2,5-dicarboxamide derivatives . These derivatives have been evaluated for their inhibitory effects on MMP 3, MMP 12, and MMP 13 .
  • Methods of Application : The exact experimental procedures and technical details are not provided in the available information .
  • Results or Outcomes : The pharmacological results show that these derivatives have potent and highly selective activity in inhibiting MMP 13 .

Xanthine Oxidase Inhibitors

  • Scientific Field : Pharmacology
  • Application Summary : It has been confirmed that the presence of an electron-withdrawing substituent at the 3′ position of the febuxostat, such as a cyano or a nitro, resulted in an increase of inhibition efficiency .
  • Methods of Application : The exact experimental procedures and technical details are not provided in the available information .
  • Results or Outcomes : The results show that the presence of an electron-withdrawing substituent at the 3′ position of the febuxostat, such as a cyano or a nitro, resulted in an increase of inhibition efficiency .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The future directions for “2-Cyclopropyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid” and similar compounds could involve further exploration as xanthine oxidase inhibitors . This could potentially lead to the development of effective treatments for hyperuricemia-associated diseases .

properties

IUPAC Name

2-cyclopropyl-6-oxo-1H-pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c11-7-5(8(12)13)3-9-6(10-7)4-1-2-4/h3-4H,1-2H2,(H,12,13)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHHAGWGXAVVGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

CAS RN

1219561-35-9
Record name 2-Cyclopropyl-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid
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